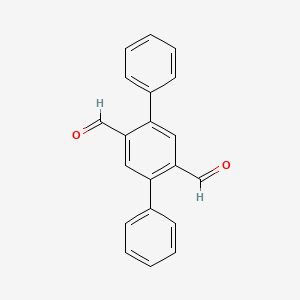

2,5-Diphenylterephthalaldehyde

Descripción general

Descripción

“2,5-Diphenylterephthalaldehyde” is a chemical compound used in scientific research . It offers immense potential for various applications, from advanced materials synthesis to pharmaceutical development.

Molecular Structure Analysis

The molecular formula of “this compound” is C12H10O2 . It appears as a white to yellow powder or crystal . The exact structure could not be found in the available resources.

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s important to note that the reactions of similar compounds can be complex and involve multiple steps .

Physical and Chemical Properties Analysis

“this compound” is a solid at 20°C . It has a molecular weight of 186.21 g/mol .

Aplicaciones Científicas De Investigación

Opto-electronic Applications

The synthesis and characterization of novel heterocyclic compounds involving structures similar to 2,5-diphenylterephthalaldehyde have shown promising applications in opto-electronics. Materials designed with such compounds exhibit blue and green emission properties, confirmed through various spectral methods including UV–Visible and fluorescence spectrophotometry. These materials, characterized for their thermal and surface morphology as well, have been identified to have potential applications in opto-electronic devices due to their promising optical properties and bandgap energies obtained from both experimental and theoretical calculations (Ramkumar & Kannan, 2015).

Corrosion Inhibition

Research into quinoxaline derivatives, including those structurally related to this compound, has indicated their efficacy as corrosion inhibitors for mild steel in acidic media. These compounds, synthesized and applied in studies, showed high corrosion inhibition efficiency, highlighting their potential as protective agents against metal degradation. The findings were supported by weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy, illustrating the compounds' roles as mixed-type inhibitors and their potential industrial applications in corrosion prevention (Saraswat & Yadav, 2020).

Polymer Synthesis

A novel approach in the synthesis of conjugated polymers involving terephthalaldehyde derivatives has been explored, offering a one-pot reaction route for creating soluble polymers with well-defined structures and high molecular weights. These polymers exhibit high thermal stability and, due to their specific structural features, show unique optical properties such as aggregation-enhanced emission. This research outlines a programmable polymerization route, expanding the utility of this compound and its analogs in the construction of functional macromolecules for various applications, including opto-electronics and material science (Chan et al., 2013).

Direcciones Futuras

Propiedades

IUPAC Name |

2,5-diphenylterephthalaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O2/c21-13-17-12-20(16-9-5-2-6-10-16)18(14-22)11-19(17)15-7-3-1-4-8-15/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHJUMDVCIJOFGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2C=O)C3=CC=CC=C3)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Amino-2,2-dimethyltetrahydro-3AH-cyclopenta[D][1,3]dioxol-4-OL](/img/structure/B3322369.png)

![(3aR,4S,7R,7aS)-2-[[(1R,2R)-2-[[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]methyl]cyclohexyl]methyl]hexahydro-4,7-methano-1H-isoindole-1,3(2H)-dione](/img/structure/B3322396.png)

![(R)-1-chloro-3-{[(4-chlorophenyl)methylene]amino}propan-2-ol](/img/structure/B3322411.png)